molecular formula C19H30N4O2 B7639127 N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide

Cat. No. B7639127
M. Wt: 346.5 g/mol
InChI Key: SLGBGXQGMDSPFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide, also known as AZD9496, is a selective estrogen receptor down-regulator (SERD) that is currently being studied for its potential in treating estrogen receptor-positive (ER+) breast cancer.

Mechanism of Action

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide works by binding to the estrogen receptor and inducing a conformational change that leads to the degradation of the receptor. This results in a decrease in estrogen signaling and a reduction in the growth of ER+ breast cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on ER+ breast cancer cells, with little to no effect on other cell types. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been found to be well-tolerated in preclinical studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its selectivity for ER+ breast cancer cells, which allows for more targeted and specific research. However, one limitation is that this compound is still in the early stages of clinical development, and further research is needed to fully understand its potential as a treatment for ER+ breast cancer.

Future Directions

There are several future directions for research on N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide. One area of focus is the development of combination therapies that include this compound, such as with CDK4/6 inhibitors. Another area of research is the identification of biomarkers that can predict response to this compound, which could help to identify patients who are most likely to benefit from the treatment. Finally, further research is needed to fully understand the potential of this compound in treating other types of cancer and in combination with other therapies.

Synthesis Methods

The synthesis of N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide involves several steps, including the reaction of cyclopentanone with 1-aminocyclopentane to form a ketimine intermediate, which is then reacted with 1-(bromomethyl)-1-azepane to produce the desired azepanocyclopentyl ketone. This intermediate is then reacted with 1,3,5-trimethylpyrazole-4-carboxylic acid to form this compound.

Scientific Research Applications

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide has been shown to have promising results in preclinical studies for the treatment of ER+ breast cancer. It has been found to be effective in reducing the growth of ER+ breast cancer cells and in delaying the progression of the disease. In addition, this compound has been shown to be effective in combination with other therapies, such as CDK4/6 inhibitors, in treating ER+ breast cancer.

properties

IUPAC Name

N-[1-(azepane-1-carbonyl)cyclopentyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N4O2/c1-14-16(15(2)22(3)21-14)17(24)20-19(10-6-7-11-19)18(25)23-12-8-4-5-9-13-23/h4-13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGBGXQGMDSPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NC2(CCCC2)C(=O)N3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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